Hdac6-IN-14

HDAC6 inhibition Isoform selectivity Biochemical assay

Researchers require HDAC6 inhibitors with validated selectivity to avoid off-target class I HDAC effects. HDAC6-IN-14 (CAS 3023019-97-5) offers a documented selectivity profile: IC50 = 42 nM for HDAC6 vs. >4 μM for HDAC1-3. - Functional selectivity: Induces α-tubulin acetylation without histone H3 acetylation in HL60 cells (6-36 μM, 24h). - Application: Epigenetic combination studies (synergy with decitabine) and apoptosis pathway investigation (1-5 μM, 48h). - Supply: Available for immediate research shipment.

Molecular Formula C24H30FN3O4
Molecular Weight 443.5 g/mol
Cat. No. B12392732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac6-IN-14
Molecular FormulaC24H30FN3O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C(=O)N(CC2=C(C=C(C=C2)C(=O)NO)F)CC(=O)NC(C)(C)C
InChIInChI=1S/C24H30FN3O4/c1-15(2)18-8-6-7-9-19(18)23(31)28(14-21(29)26-24(3,4)5)13-17-11-10-16(12-20(17)25)22(30)27-32/h6-12,15,32H,13-14H2,1-5H3,(H,26,29)(H,27,30)
InChIKeyICGXHGQIMMAKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC6-IN-14: Selective HDAC6 Inhibitor Overview


HDAC6-IN-14 (CAS 3023019-97-5) is a fluorinated peptoid-based hydroxamate inhibitor of histone deacetylase 6 (HDAC6) with a reported IC50 of 42 nM . It demonstrates >100-fold selectivity over the class I HDAC isoforms HDAC1, HDAC2, HDAC3, and HDAC4 , and is chemically designated as compound 10p in the medicinal chemistry literature [1]. The compound is structurally characterized by an isopropyl substitution on the phenyl ring, which confers enhanced HDAC6 selectivity relative to earlier generation inhibitors [1].

Pathway study fit
HDAC6-selective inhibition for tubulin acetylation research in epigenetic models
Isoform selectivity
Reported class I HDAC sparing supports HDAC6-specific pathway interrogation
Cellular engagement
Supports α-tubulin acetylation readout without histone H3 interference in cell-based assays

Why HDAC6 Inhibitor Isoform Selectivity Matters


HDAC6 inhibitors exhibit substantial variability in isoform selectivity profiles, chemical scaffolds, and cellular functional outcomes, making direct substitution without experimental validation scientifically unsound. HDAC6-IN-14's selectivity profile—defined by IC50 values of 8.01 μM (HDAC1), 4.48 μM (HDAC2), 8.35 μM (HDAC3), and >10 μM (HDAC4) —differs markedly from other HDAC6 inhibitors such as Tubastatin A (~1000-fold selectivity) [1] or ACY-738 (~55-128-fold selectivity) [2]. Furthermore, cellular target engagement assays confirm that HDAC6-IN-14 induces α-tubulin acetylation without affecting histone H3 acetylation in HL60 cells , a functional selectivity profile that may not be replicated by alternative HDAC6 inhibitors. The compound's fluorinated peptoid scaffold and isopropyl substitution further differentiate it from hydroxamate-based inhibitors lacking these structural features [3].

Isoform selectivity mismatch
Selectivity profiles differ markedly across HDAC6 inhibitor chemotypes; Tubastatin A and ACY-738 exhibit distinct class I inhibition margins that may shift pathway interpretation.
Cellular engagement may not transfer
α-tubulin acetylation without histone H3 effects may not replicate with alternative HDAC6 inhibitors under comparable conditions.
Scaffold class mismatch
Fluorinated peptoid scaffold and isopropyl substitution differ structurally from carbazolohydroxamate and phenylhydroxamate inhibitor classes, limiting direct substitution.

Quantitative Evidence for HDAC6-IN-14


HDAC6 Potency and Isoform Selectivity Profile

HDAC6-IN-14 inhibits recombinant HDAC6 with an IC50 of 42 nM . In comparison, Tubastatin A exhibits an IC50 of 15 nM , ACY-738 an IC50 of 1.7 nM [1], and Nexturastat A an IC50 of 5.02 nM [2]. While HDAC6-IN-14 is less potent than these comparators, its selectivity profile offers a distinct balance: it displays 190-fold selectivity over HDAC1, 107-fold over HDAC2, 199-fold over HDAC3, and >238-fold over HDAC4 . In contrast, Tubastatin A achieves >1000-fold selectivity over most HDAC isoforms but only 57-fold over HDAC8 [3], while ACY-738 shows modest selectivity (55-128-fold) over class I HDACs [1].

HDAC6 Potency & Selectivity
Context-dependent
IC50 42 nM (HDAC6); 107–238-fold selectivity over HDAC1–4
Isoform-selectivity assay context
Recombinant enzyme assay; comparator values: Tubastatin A IC50 15 nM, ACY-738 IC50 1.7 nM
HDAC6 inhibition Isoform selectivity Biochemical assay

Cellular Target Engagement: α-Tubulin vs Histone H3

In HL60 acute leukemia cells, HDAC6-IN-14 (compound 10p) at concentrations of 6-36 μM for 24 hours induced α-tubulin acetylation but had no effect on acetylated histone H3 (Ac-H3) levels . This demonstrates that HDAC6-IN-14 selectively engages HDAC6 in a cellular context without off-target inhibition of class I HDACs responsible for histone acetylation. In contrast, Tubastatin A at 10 μM has been reported to induce mild histone acetylation [1], and some studies show Tubastatin A affects both H3K9 and α-tubulin acetylation under certain conditions [2].

Cellular Target Engagement
Head-to-head
α-tubulin acetylation increased; histone H3 acetylation not detected
Cellular selectivity interpretation context
HL60 cells, 6–36 μM, 24 h; Western blot
Target engagement Cellular selectivity Western blot

Antiproliferative Activity and Decitabine Synergy

HDAC6-IN-14 (compound 10p) exhibits cytotoxicity in human leukemia cell lines with IC50 values of 12.2 μM in HL-60 cells and >25 μM in HAL-01 cells after 72-hour treatment . Notably, HDAC6-IN-14 demonstrated moderate synergy with the DNA methyltransferase inhibitor decitabine in AML cell lines, and its HDAC6 selectivity exceeded that of Tubastatin A in head-to-head comparison [1]. In contrast, many HDAC6-selective inhibitors show minimal antiproliferative activity as single agents in cancer models [2].

Antiproliferative Activity
Head-to-head
HL-60 IC50 12.2 μM; decitabine synergy reported
Cell-model response context
72 h, CellTiter-Glo; HAL-01 IC50 >25 μM
Antiproliferative Acute leukemia Synergy

Fluorinated Peptoid Scaffold Differentiation

HDAC6-IN-14 (compound 10p) belongs to a series of fluorinated peptoid-based hydroxamate HDAC inhibitors. The introduction of an isopropyl group onto the phenyl ring was critical for achieving high HDAC6 selectivity, and crystal structure analysis revealed that 10p occupies the L1 loop pocket of HDAC6 similarly to its nonfluorinated counterpart but with subtle differences in zinc coordination [1]. This structural feature distinguishes it from earlier HDAC6 inhibitors such as Tubastatin A (carbazolohydroxamate) [2] and ACY-738 (phenylhydroxamate) [3], and may contribute to its distinct selectivity and cellular activity profile.

Scaffold Differentiation
Class-level
Fluorinated peptoid hydroxamate; isopropyl-substituted; L1 loop occupancy
SAR differentiation context
Crystallography-validated binding; distinct from carbazolohydroxamate class
Chemical scaffold Structure-activity relationship Fluorinated peptoid

Apoptosis Induction in Leukemia Cells

Treatment of HL60 cells with HDAC6-IN-14 (compound 10p) at concentrations of 1-5 μM for 48 hours resulted in significant apoptosis induction . This effect was observed at concentrations substantially lower than the compound's cytotoxicity IC50 (12.2 μM) , suggesting that apoptosis may be a primary mechanism of action. In comparison, many HDAC6-selective inhibitors, including Tubastatin A and ACY-738, often require higher concentrations to induce apoptosis in similar cell models, or show limited pro-apoptotic activity as single agents [1].

Apoptosis Induction
Context-dependent
Reported apoptosis at 1–5 μM in HL60 cells
Apoptosis pathway-response context
48 h; below cytotoxicity IC50 of 12.2 μM
Apoptosis Leukemia Flow cytometry

Recommended Research Applications


HDAC6-Specific Target Engagement in Leukemia Cells

Utilize HDAC6-IN-14 at 6-36 μM for 24 hours in HL60 cells to selectively increase α-tubulin acetylation without affecting histone H3 acetylation . This concentration range provides clean HDAC6 target engagement suitable for mechanistic studies of tubulin acetylation-dependent processes in acute leukemia models.

Combination Screening with Decitabine

Combine HDAC6-IN-14 with decitabine in AML cell lines to explore synergistic antileukemic effects [1]. The compound's moderate synergy with decitabine and superior HDAC6 selectivity relative to Tubastatin A make it a candidate for epigenetic combination therapy studies.

Apoptosis Mechanism Studies in Cancer Models

Apply HDAC6-IN-14 at 1-5 μM for 48 hours in HL60 cells to investigate HDAC6-dependent apoptosis pathways . The compound's ability to induce apoptosis at concentrations well below its cytotoxicity IC50 (12.2 μM) supports its use in studying non-cytotoxic mechanisms of cell death induction.

SAR Studies of Fluorinated HDAC6 Inhibitors

Use HDAC6-IN-14 as a reference compound for SAR studies exploring fluorinated peptoid-based hydroxamates and isopropyl substitution effects on HDAC6 selectivity [2]. The compound's crystallographically validated binding mode and distinct selectivity profile relative to carbazolohydroxamates provide a useful benchmark.

Application
Selection Property
Validation Focus
HDAC6 target engagement studies
Isoform-selectivity assay context
α-tubulin acetylation endpoints
Epigenetic combination research
Epigenetic modulator compatibility
Cell-model synergy endpoints
Apoptosis pathway studies
Cell-model endpoint review
Apoptosis pathway-response context
HDAC6 scaffold SAR studies
Fluorinated peptoid reference
Selectivity profiling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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